Icmt-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

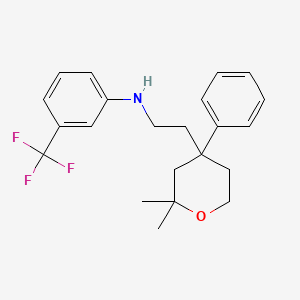

C22H26F3NO |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C22H26F3NO/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-19-10-6-9-18(15-19)22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3 |

InChI Key |

KRCDEFBEGWTXIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Icmt-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-17 is a potent small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical data. It is intended to serve as a technical resource for researchers in oncology and cell biology, providing detailed insights into the molecular pathways affected by this compound, quantitative data on its activity, and the experimental protocols utilized for its characterization.

Core Mechanism of Action

This compound, also identified as compound 52 in foundational studies, functions as a direct inhibitor of the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT)[1]. ICMT is a critical enzyme in the post-translational modification of a variety of proteins, most notably those belonging to the Ras superfamily of small GTPases.

The canonical function of ICMT is to catalyze the final step in the prenylation pathway of proteins containing a C-terminal CAAX motif. This enzymatic reaction involves the carboxyl methylation of a farnesylated or geranylgeranylated cysteine residue. This methylation is crucial for the proper subcellular localization and biological activity of these proteins. By inhibiting ICMT, this compound disrupts this essential post-translational modification. The primary consequence of this inhibition is the mislocalization of key signaling proteins, such as Ras, away from the plasma membrane, which in turn attenuates their downstream signaling cascades that are often implicated in oncogenesis[2][3].

Quantitative Data Summary

The inhibitory activity of this compound and its effects on cancer cell lines have been quantified in preclinical studies. The available data is summarized below.

| Parameter | Value | Description | Reference |

| ICMT IC50 | 0.38 µM | The half-maximal inhibitory concentration against human ICMT. | --INVALID-LINK-- |

| Cell Viability | Varies (0.3 to >100 µM) | Growth inhibition (GI50) values in various cancer cell lines. Specific values for this compound are detailed in the primary publication. | --INVALID-LINK-- |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway. Ras proteins, once fully processed and localized to the plasma membrane, are activated by upstream signals and subsequently initiate a phosphorylation cascade that includes Raf, MEK, and ERK. This pathway is a central regulator of cell proliferation, differentiation, and survival.

Inhibition of ICMT by this compound leads to an accumulation of unprocessed Ras in the cytoplasm, preventing its association with the plasma membrane and subsequent activation. This disruption of Ras signaling is a key contributor to the anti-proliferative effects of the inhibitor. Furthermore, studies on ICMT inhibition have indicated potential impacts on other signaling pathways that are dependent on prenylated proteins, such as the PI3K/Akt pathway, which also plays a crucial role in cell survival and growth.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ICMT inhibitors like this compound.

ICMT Inhibition Assay (Vapor Diffusion Assay)

This assay is a common method to determine the in vitro potency of ICMT inhibitors.

Materials:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Scintillation vials and cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the substrate AFC.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding [3H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a high concentration of non-radiolabeled SAM).

-

The methylated AFC product is volatile and can be captured by a filter paper soaked in a scintillation cocktail placed in the cap of the reaction tube (vapor diffusion).

-

Quantify the amount of methylated product by scintillation counting.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the tetrazolium salt into a colored formazan product.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

This compound is a valuable research tool for studying the biological roles of ICMT and the consequences of its inhibition. Its mechanism of action is centered on the disruption of the post-translational modification of key signaling proteins like Ras, leading to their mislocalization and the attenuation of downstream pro-proliferative and pro-survival pathways. The provided data and protocols offer a foundational understanding for further investigation and potential therapeutic development.

References

Icmt-IN-17: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-17 is a potent small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the prenylation pathway—the methylation of a C-terminal prenylcysteine—ICMT plays a pivotal role in the proper localization and function of these signaling proteins. Dysregulation of the Ras signaling cascade is a hallmark of many cancers, making ICMT a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, a key investigational agent in this class.

Discovery and Biological Activity

This compound, also identified as compound 52, emerged from a structure-activity relationship (SAR) study of methylated tetrahydropyranyl derivatives designed as ICMT inhibitors. This research identified a series of potent compounds, with this compound demonstrating sub-micromolar efficacy in inhibiting ICMT.

Quantitative Data Summary

| Compound | Target | IC50 (μM) | Reference |

| This compound (compound 52) | ICMT | 0.38 | [1] |

Signaling Pathways Modulated by this compound

ICMT is the terminal enzyme in the CaaX protein processing pathway. Its inhibition disrupts the proper localization and function of key signaling proteins, most notably Ras.

By inhibiting ICMT, this compound prevents the final methylation step, leading to the mislocalization of Ras from the plasma membrane to cytosolic compartments.[2] This sequestration of Ras prevents its engagement with downstream effector pathways, primarily the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and differentiation.

Synthesis of this compound

The synthesis of this compound and related tetrahydropyranyl derivatives is detailed in the primary literature.[3] While the specific step-by-step protocol for this compound (compound 52) is found within this key reference, a general synthetic approach for this class of compounds is outlined below. The synthesis typically involves the construction of a substituted tetrahydropyran ring, followed by the introduction of the side chains.

Experimental Protocols

ICMT Enzymatic Assay for IC50 Determination

The potency of this compound against ICMT can be determined using an in vitro enzymatic assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a prenylated cysteine substrate.

Materials:

-

Recombinant human ICMT enzyme

-

Biotinylated S-farnesyl-L-cysteine (BFC) as the substrate

-

[³H]-S-adenosyl-L-methionine ([³H]AdoMet) as the methyl donor

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Scintillation cocktail and vials

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine the ICMT enzyme, BFC, and the this compound dilution (or DMSO for control).

-

Initiate the reaction by adding [³H]AdoMet.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching buffer or by spotting the reaction mixture onto a filter paper and washing away unincorporated [³H]AdoMet.

-

Quantify the amount of incorporated [³H] by liquid scintillation counting.

-

Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Signaling

To assess the impact of this compound on the MAPK/ERK and PI3K/Akt pathways, Western blotting can be employed to measure the phosphorylation status of key proteins in these cascades (e.g., p-ERK and p-Akt).

Materials:

-

Cancer cell line of interest (e.g., with a known Ras mutation)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cancer cells to a desired confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

This compound is a valuable research tool for probing the function of ICMT and the consequences of its inhibition on cellular signaling. Its discovery has paved the way for the development of more potent and potentially bioavailable ICMT inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in oncology and drug discovery who are interested in targeting the protein prenylation pathway. Further investigation into the therapeutic potential of this compound and its analogs is warranted.

References

- 1. Regulation of NOTCH signaling by RAB7 and RAB8 requires carboxyl methylation by ICMT | Journal of Cell Biology | Rockefeller University Press [rupress.org]

- 2. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Role of Icmt-IN-17 in the Inhibition of Ras Protein Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Icmt-IN-17, a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), and its role in the modulation of Ras protein function. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and visual representations of the associated biological pathways and experimental workflows.

Introduction: Targeting Ras through Post-Translational Modification

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are critical signaling nodes that regulate cell proliferation, differentiation, and survival. Activating mutations in Ras genes are found in approximately 20-30% of all human cancers, making them highly sought-after therapeutic targets. However, the direct inhibition of Ras proteins has proven to be a formidable challenge.

An alternative strategy is to target the post-translational modifications essential for Ras function. For Ras proteins to localize to the plasma membrane and engage with downstream effectors, they must undergo a series of enzymatic modifications at their C-terminal CAAX motif. This process includes isoprenylation, endoproteolytic cleavage, and finally, carboxyl methylation of the terminal isoprenylcysteine. This final step is catalyzed by the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT). Inhibition of ICMT presents a promising therapeutic avenue to disrupt Ras signaling irrespective of the specific Ras isoform or mutation.

This compound is a potent, small-molecule inhibitor of ICMT that has emerged from structure-activity relationship (SAR) studies of methylated tetrahydropyranyl derivatives.[1][2] This guide will explore the technical details of this compound's function and the methodologies used to characterize its activity.

Mechanism of Action: Disrupting Ras Localization and Signaling

This compound functions by directly inhibiting the enzymatic activity of ICMT. By preventing the carboxyl methylation of the isoprenylcysteine residue on Ras proteins, this compound disrupts their proper subcellular localization.[2][3] Unmethylated Ras proteins are unable to efficiently traffic to and anchor at the plasma membrane, leading to their accumulation in the cytosol and on internal membranes.[4] This mislocalization prevents Ras from interacting with its downstream effectors, such as RAF, thereby inhibiting the activation of critical oncogenic signaling pathways like the MAPK/ERK cascade.[3][5]

Ras Post-Translational Modification Pathway

The following diagram illustrates the sequential post-translational modifications of Ras proteins and the point of inhibition by this compound.

Downstream Ras Signaling Cascade

Inhibition of ICMT and subsequent Ras mislocalization leads to the attenuation of downstream signaling pathways, as depicted below.

Quantitative Data on Inhibitory Activity

This compound, also known as compound 52 in its discovery publication, has been characterized by its potent inhibition of ICMT.[2] The available quantitative data is summarized below.

| Compound | Target | IC50 (µM) | Assay Method | Reference |

| This compound (compound 52) | ICMT | 0.38 | In vitro vapor diffusion methyltransferase assay | [2] |

Note: Data on the selectivity of this compound against other methyltransferases and its differential effects on specific Ras isoforms are not extensively available in the public domain. The original study noted that potent ICMT inhibitors, as a class, reduced cell viability in several cancer cell lines with growth inhibition (GI50) values ranging from 0.3 to >100 μM, though specific data for this compound was not detailed.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ICMT Inhibition Assay (Vapor Diffusion Method)

This biochemical assay is used to determine the IC50 of a compound against ICMT. It measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[14C-methyl]methionine (¹⁴C-SAM) to a farnesylated substrate.

Materials:

-

Recombinant human ICMT (or membrane preparations containing ICMT)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate

-

S-adenosyl-L-[¹⁴C-methyl]methionine (¹⁴C-SAM) as the methyl donor

-

This compound or other test compounds dissolved in DMSO

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl₂)

-

Scintillation vials and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the assay buffer, a fixed concentration of recombinant ICMT, and the desired concentration of this compound. Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding a mixture of AFC and ¹⁴C-SAM to the reaction tube.

-

Incubate the reaction mixture for 30-60 minutes at 30°C.

-

Terminate the reaction by adding a basic solution (e.g., 1 M NaOH), which hydrolyzes the newly formed methyl ester, releasing radiolabeled methanol.

-

Quantify the volatile ¹⁴C-methanol by vapor diffusion into a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Ras Subcellular Localization Assay

This cell-based assay determines the effect of this compound on the subcellular distribution of Ras proteins.

Materials:

-

Cancer cell line with known Ras expression (e.g., MDA-MB-231, Panc-1)

-

This compound

-

Cell culture reagents

-

Subcellular fractionation buffer kit

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against pan-Ras or isoform-specific Ras

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol.[6][7][8][9]

-

Determine the protein concentration of each fraction using a BCA assay.

-

Resolve equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against Ras.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Analyze the relative abundance of Ras in the cytosolic versus membrane fractions to assess the extent of mislocalization induced by this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the GI50 (concentration for 50% growth inhibition) of this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells at a predetermined density in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percent viability against the log of the inhibitor concentration.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of an ICMT inhibitor like this compound.

Conclusion

This compound serves as a potent tool for the chemical biology and therapeutic exploration of ICMT inhibition. By preventing the final step in Ras post-translational modification, it effectively disrupts Ras localization and downstream oncogenic signaling. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the activity of this compound and other ICMT inhibitors. While the publicly available data on this compound is somewhat limited, the foundational studies demonstrate its potential as a valuable chemical probe and a starting point for the development of novel anti-cancer therapeutics targeting Ras-driven malignancies. Further studies are warranted to fully elucidate its selectivity, isoform specificity, and efficacy across a broader range of cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gladstone.org [gladstone.org]

- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]

The Biological Activity of Icmt-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-17 is a potent small-molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and experimental protocols. This compound exhibits significant inhibitory effects on ICMT, a key enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. By disrupting ICMT function, this compound modulates critical cellular signaling pathways, leading to anti-proliferative effects in cancer cells. This document summarizes the available quantitative data, details the methodologies for key experiments, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification involves the methylation of the carboxyl group of the C-terminal isoprenylated cysteine. This methylation neutralizes the negative charge, increasing the hydrophobicity of the protein's C-terminus and facilitating its proper subcellular localization and function.

Many proteins undergoing this modification are crucial for cellular signaling, including the Ras family of oncoproteins. Dysregulation of Ras signaling is a hallmark of many cancers. Consequently, ICMT has emerged as a promising therapeutic target for anti-cancer drug development. This compound, a methylated tetrahydropyranyl derivative, has been identified as a potent inhibitor of this enzyme.[1]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

| Compound | Assay | IC50 (μM) | Cell Line(s) | Reference |

| This compound (compound 52) | ICMT Inhibition | 0.38 | - | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ICMT. This inhibition disrupts the final step of the CaaX protein processing pathway, leading to the accumulation of unprocessed, unmethylated proteins.

Impact on Ras Signaling

A primary consequence of ICMT inhibition is the disruption of Ras protein trafficking and function. Ras proteins must undergo farnesylation, proteolytic cleavage, and carboxyl methylation to become fully active and localize to the plasma membrane. By blocking the final methylation step, this compound impairs the proper localization and signaling capacity of Ras. This disruption of Ras signaling can lead to the inhibition of downstream pathways, such as the MAPK/ERK pathway, which are critical for cell proliferation, survival, and differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

ICMT Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ICMT.

Materials:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate

-

Scintillation cocktail

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

This compound (or other test compounds) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the substrate AFC.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding [3H]SAM.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at the same temperature.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Measure the amount of radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the biological roles of ICMT and the consequences of its inhibition. Its potent and specific activity against ICMT makes it a lead compound for the development of novel therapeutics targeting diseases driven by aberrant CaaX protein function, such as various forms of cancer. Further research is warranted to explore its in vivo efficacy, pharmacokinetic properties, and potential for clinical application.

References

An In-Depth Technical Guide to Icmt-IN-17 and its Effect on CAAX Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Icmt-IN-17, a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), and its effects on the post-translational modification of CAAX proteins. This document details the mechanism of action of this compound, its impact on critical cellular signaling pathways, and provides detailed protocols for relevant experimental assays. Quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to CAAX Protein Processing and the Role of Icmt

CAAX proteins are a large family of signaling molecules that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their proper function and subcellular localization are dependent on a series of post-translational modifications at their C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid). This processing occurs in three sequential enzymatic steps:

-

Prenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I), respectively.

-

Proteolysis: The three terminal amino acids (-AAX) are cleaved by a specific protease, Ras converting enzyme 1 (Rce1).

-

Carboxymethylation: The newly exposed carboxyl group of the prenylated cysteine is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2][3]

This series of modifications increases the hydrophobicity of the C-terminus, facilitating the anchoring of CAAX proteins to cellular membranes, a prerequisite for their biological activity. A prominent and well-studied family of CAAX proteins is the Ras superfamily of small GTPases, which are critical regulators of cell signaling and are frequently mutated in human cancers.

Icmt is an integral membrane protein located in the endoplasmic reticulum and is the sole enzyme responsible for the final methylation step in CAAX protein processing.[1][3] This unique role makes Icmt a compelling target for therapeutic intervention, particularly in cancers driven by aberrant Ras signaling. Inhibition of Icmt leads to the accumulation of unmethylated, farnesylated CAAX proteins, which often results in their mislocalization from the plasma membrane and subsequent attenuation of their downstream signaling.

This compound: A Potent Inhibitor of Icmt

This compound is a small molecule inhibitor of Icmt. It was identified through the optimization of a series of methylated tetrahydropyranyl derivatives.

Quantitative Data

The inhibitory activity of this compound and related compounds against human Icmt has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

| Compound | IC50 (µM) | Reference |

| This compound | 0.38 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

| Icmt-IN-14 | 0.025 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

| Icmt-IN-15 | 0.032 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

| Icmt-IN-11 | 0.031 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

| Icmt-IN-3 | 0.015 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

| Icmt-IN-7 | 0.015 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

| Icmt-IN-16 | 0.131 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

| Icmt-IN-30 | 0.27 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

| Icmt-IN-48 | 3.5 (1xKm SAM), 2.3 (10xKm SAM) | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

| Icmt-IN-55 | 0.090 | Judd WR, et al. J Med Chem. 2011;54(14):5031-47 |

Effect of this compound on CAAX Protein Processing and Downstream Signaling

Inhibition of Icmt by this compound disrupts the final step of CAAX protein processing, leading to the accumulation of unmethylated, prenylated proteins. This has significant consequences for the subcellular localization and function of key signaling proteins, most notably Ras.

Disruption of Ras Localization

Proper localization of Ras proteins to the plasma membrane is essential for their interaction with downstream effectors and the subsequent activation of signaling cascades. Carboxymethylation by Icmt neutralizes the negative charge of the C-terminal farnesylcysteine, increasing its hydrophobicity and promoting its insertion into the plasma membrane.

Treatment of cells with Icmt inhibitors, such as this compound, is expected to cause the mislocalization of Ras from the plasma membrane to endomembranes, including the endoplasmic reticulum and Golgi apparatus. This sequestration prevents Ras from engaging with its downstream targets.

Impact on Downstream Signaling Pathways

The mislocalization of Ras due to Icmt inhibition leads to the attenuation of its downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways.

-

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Inhibition of Icmt and subsequent Ras mislocalization are expected to lead to a decrease in the phosphorylation of ERK (p-ERK).

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another key downstream effector of Ras that plays a central role in cell growth, survival, and metabolism. Icmt inhibition is anticipated to result in reduced phosphorylation of Akt (p-Akt).

The overall effect of this compound on these pathways is a reduction in pro-proliferative and pro-survival signals, which can lead to cell cycle arrest and apoptosis in cancer cells dependent on Ras signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on CAAX protein processing.

In Vitro Icmt Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of Icmt in a cell-free system.

Materials:

-

Human Icmt enzyme (recombinant or from microsomal preparations)

-

S-farnesyl-L-cysteine (FCS) or other suitable prenylated substrate

-

S-[methyl-3H]adenosyl-L-methionine ([3H]SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail and vials

-

Microplate reader compatible with scintillation counting

Procedure:

-

Prepare a reaction mixture containing assay buffer, Icmt enzyme, and the prenylated substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding [3H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Separate the radiolabeled methylated product from the unreacted [3H]SAM. This can be achieved by methods such as precipitation followed by filtration or by using a vapor diffusion assay.

-

Quantify the amount of incorporated [3H]methyl groups using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Ras Localization Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the subcellular localization of Ras proteins in cultured cells.

Materials:

-

Cancer cell line with known Ras expression (e.g., HeLa, HEK293T, or a Ras-mutant cancer cell line)

-

This compound

-

Cell culture medium and supplements

-

Glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin)

-

Primary antibody against a Ras isoform (e.g., anti-Pan-Ras, anti-K-Ras)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-Ras antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of Ras using a fluorescence microscope. Compare the localization in this compound-treated cells to the vehicle-treated control cells.

Western Blot Analysis of Downstream Signaling

This method is used to quantify the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.[4][5]

Materials:

-

Cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against: p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Plate cells and treat them with different concentrations of this compound or a vehicle control for the desired duration.

-

Lyse the cells in lysis buffer and collect the total protein lysates.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for the total protein (e.g., total ERK) and the loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT, MTS, or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways

References

- 1. 9 Structure and function of isoprenylcysteine carboxylmethyltransferase (Icmt): A key enzyme in CaaX processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Icmt-IN-17: An Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step of prenylation, Icmt facilitates the proper localization and function of these proteins, which are pivotal in cellular signaling pathways regulating proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer, making Icmt an attractive target for therapeutic intervention. Icmt-IN-17 is a potent, small-molecule inhibitor of Icmt. This technical guide provides a comprehensive overview of the available preclinical data on this compound and related compounds, offering insights into its mechanism of action and potential as an anti-cancer agent.

Biochemical and Cellular Activity

The primary preclinical data for this compound originates from its discovery and structure-activity relationship (SAR) study. This research identified a series of tetrahydropyranyl (THP) derivatives as potent Icmt inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (referred to as compound 52 in the foundational study) and a highly potent analog from the same chemical series.

| Compound | Target | IC50 (µM)[1] | Cell Line | GI50 (µM) |

| This compound (Compound 52) | ICMT | 0.38 | Not Reported | Not Reported |

| Analog Compound 75 | ICMT | 0.0013 | Various Cancer Cell Lines | 0.3 to >100 |

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of this compound are not publicly available, this section outlines the likely methodologies based on the discovery publication and standard biochemical and cell-based assay practices.

ICMT Inhibition Assay (In Vitro)

This assay is designed to determine the concentration at which an inhibitor reduces the enzymatic activity of Icmt by 50% (IC50).

Principle: The assay likely measures the transfer of a radiolabeled methyl group from the co-substrate S-adenosyl-L-[methyl-³H]methionine to a prenylated substrate by recombinant Icmt.

Materials:

-

Recombinant human Icmt enzyme

-

Prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)

-

S-adenosyl-L-[methyl-³H]methionine

-

This compound or other test compounds

-

Assay buffer (e.g., Tris-HCl with detergent)

-

Scintillation cocktail and vials

-

Microplate reader (scintillation counter)

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a microplate, combine the recombinant Icmt enzyme, the prenylated substrate, and the various concentrations of this compound.

-

Initiate the enzymatic reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the plate for a defined period at a controlled temperature (e.g., 37°C).

-

Terminate the reaction (e.g., by adding a stop solution or acid).

-

Capture the radiolabeled product, separating it from the unreacted radiolabeled co-substrate. This may involve methods like filtration or precipitation.

-

Add scintillation cocktail to the captured product.

-

Measure the radioactivity using a scintillation counter.

-

Plot the measured radioactivity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Growth Inhibition Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cells to determine the growth inhibition concentration of 50% (GI50).

Principle: The assay quantifies the number of viable cells after a set period of exposure to the test compound. Common methods include colorimetric assays (e.g., MTS or MTT) or fluorescence-based assays that measure metabolic activity or cellular ATP content.

Materials:

-

Cancer cell lines (e.g., HCT116, MIA PaCa-2, A549)

-

Cell culture medium and supplements (e.g., fetal bovine serum)

-

This compound or other test compounds

-

Cell viability reagent (e.g., MTS, MTT, or a luminescent ATP-based reagent)

-

Microplate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Treat the cells with the different concentrations of the compound and include a vehicle control.

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the GI50 value.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Icmt inhibitors is the disruption of the post-translational modification of Ras and other small GTPases.[2] This leads to their mislocalization and impaired function.

Caption: The Icmt-Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Screening of Icmt Inhibitors

The discovery of potent Icmt inhibitors like this compound typically follows a structured in vitro screening cascade.

Caption: A typical in vitro experimental workflow for the discovery and characterization of Icmt inhibitors.

Conclusion and Future Directions

This compound has been identified as a potent inhibitor of Icmt with an IC50 in the sub-micromolar range. While comprehensive preclinical data, particularly regarding in vivo efficacy and pharmacokinetics, are not yet publicly available, the foundational research on its chemical series demonstrates promising anti-proliferative effects in cancer cell lines. The mechanism of action, through the inhibition of Icmt and subsequent disruption of Ras signaling, provides a strong rationale for its further development. Future preclinical studies should focus on in vivo pharmacology, including pharmacokinetic and pharmacodynamic assessments, and efficacy studies in relevant animal models of cancer to fully elucidate the therapeutic potential of this compound.

References

Icmt-IN-17: A Technical Guide to its Impact on Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-17 is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of numerous proteins implicated in oncogenesis, most notably the Ras family of small GTPases. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on key oncogenic signaling pathways. Through the inhibition of ICMT, this compound disrupts the proper localization and function of Ras and other CAAX-box containing proteins, leading to the attenuation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways. Furthermore, inhibition of ICMT by this compound has been shown to induce cell cycle arrest, promote apoptosis, and impair DNA damage repair mechanisms in cancer cells. This guide consolidates available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the affected signaling pathways to serve as a comprehensive resource for researchers in the field of cancer biology and drug development.

Introduction to this compound and its Target: ICMT

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CAAX motif. This modification involves the methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue. This methylation is crucial for the proper subcellular localization and biological activity of a multitude of signaling proteins, including the Ras superfamily of small GTPases (K-Ras, N-Ras, H-Ras), Rho family GTPases (RhoA, Rac1), and lamins.

Given that mutations in Ras are present in a significant percentage of human cancers, targeting its post-translational modification has emerged as a promising therapeutic strategy. This compound (also known as compound 52) is a small molecule inhibitor belonging to a series of tetrahydropyranyl (THP) derivatives, identified for its high potency against ICMT.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity and effects of this compound and other relevant ICMT inhibitors.

| Compound | Assay | Value | Cell Line/System | Reference |

| This compound | ICMT Inhibition (IC50) | 0.38 µM | Recombinant human ICMT | [1] |

| Cysmethynil | ICMT Inhibition (IC50) | 2.4 µM | Recombinant human ICMT | [2] |

Table 1: In Vitro ICMT Inhibitory Activity

| Compound | Cell Line | GI50 (µM) | Reference |

| This compound (analogue 75) | HCT116 | 0.3 µM | [1] |

| This compound (analogue 75) | MiaPaCa2 | >100 µM | [1] |

| Cysmethynil | PC3 | 20-30 µM (time-dependent) | [2] |

| Cysmethynil | HepG2 | 19.3 µM | [2] |

Table 2: Anti-proliferative Activity (GI50) of ICMT Inhibitors in Cancer Cell Lines

| Treatment | Cell Line | Effect | Quantitative Change | Reference |

| Cysmethynil (22.5 µmol/L, 24h) | MiaPaCa2 | Induction of Apoptosis | Increase in sub-G0 population | [3] |

| Cysmethynil | MiaPaCa2 | Cell Cycle Arrest | Increased G1 phase population | [2][4] |

| ICMT Knockdown | MDA-MB231 | DNA Damage | Increased "TailMoment" in Comet Assay | [5] |

Table 3: Cellular Effects of ICMT Inhibition

Impact on Oncogenic Signaling Pathways

Ras Signaling and Subcellular Localization

Proper localization of Ras proteins to the plasma membrane is essential for their function in transducing extracellular signals to downstream effectors. This localization is dependent on a series of post-translational modifications, culminating in methylation by ICMT.

Inhibition of ICMT by compounds like this compound leads to the accumulation of unmethylated Ras, which is then mislocalized to the cytoplasm and other intracellular compartments. This sequestration prevents Ras from interacting with its upstream activators and downstream targets at the plasma membrane, effectively dampening its signaling output.[6]

Figure 1: this compound disrupts Ras localization and signaling.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical downstream effector of Ras signaling that regulates cell proliferation, differentiation, and survival. By preventing the proper activation of Ras, this compound leads to a reduction in the phosphorylation and activation of key components of the MAPK cascade, including c-Raf, MEK, and ERK. This attenuation of MAPK signaling contributes significantly to the anti-proliferative effects of ICMT inhibition.

Figure 2: Inhibition of the MAPK/ERK pathway by this compound.

DNA Damage Repair

Recent studies have revealed a role for ICMT in the DNA damage response. Inhibition of ICMT has been shown to compromise the expression of key proteins involved in DNA damage repair pathways. This leads to an accumulation of DNA damage, cell cycle arrest, and apoptosis.[5] This effect also sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, suggesting a potential for combination therapies.

Figure 3: this compound impairs DNA damage repair.

Experimental Protocols

Western Blot Analysis of p-ERK Levels

This protocol describes the quantification of phosphorylated ERK (p-ERK) levels in response to ICMT inhibition.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

This compound or other ICMT inhibitor (e.g., cysmethynil)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system and analysis software

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

-

Wash cells twice with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe for total ERK1/2 and GAPDH as loading controls.

-

Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal, and then to the loading control.[7][8]

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol details the quantification of apoptotic and necrotic cells following treatment with an ICMT inhibitor.

Materials:

-

Cancer cell line of interest

-

This compound or other ICMT inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the analysis of cell cycle distribution after treatment with an ICMT inhibitor.

Materials:

-

Cancer cell line of interest

-

This compound or other ICMT inhibitor

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[3]

Conclusion

This compound represents a promising class of targeted anticancer agents that function by inhibiting the critical enzyme ICMT. This inhibition disrupts the function of key oncogenic proteins, most notably Ras, leading to the suppression of downstream signaling pathways such as the MAPK cascade. The cellular consequences of ICMT inhibition include cell cycle arrest, induction of apoptosis, and impairment of DNA damage repair, all of which contribute to its anti-tumor activity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the further investigation and development of this compound and other ICMT inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents.

References

- 1. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cysmethynil - Wikipedia [en.wikipedia.org]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.4. Western Blotting and Detection [bio-protocol.org]

The Therapeutic Potential of Icmt-IN-17: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

This technical guide provides a comprehensive overview of the therapeutic potential of Icmt-IN-17, a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This document is intended for researchers, scientists, and drug development professionals interested in the rationale, mechanism of action, and preclinical data related to targeting ICMT for cancer therapy.

Introduction: The Rationale for Targeting ICMT in Oncology

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins. This family includes the notorious Ras GTPases (KRAS, NRAS, HRAS), which are mutated in approximately 30% of all human cancers. The proper localization and function of Ras proteins are dependent on a series of modifications, with the final step being methylation by ICMT. By inhibiting ICMT, the mislocalization of Ras from the plasma membrane can be induced, thereby disrupting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

This compound, also identified as compound 52 in a key medicinal chemistry study, has emerged as a potent inhibitor of ICMT.[1] This guide will delve into the available data on this compound and related compounds, providing a framework for its further investigation as a potential anti-cancer therapeutic.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ICMT. This inhibition disrupts the final step of Ras protein processing, leading to the accumulation of unmethylated, mislocalized Ras in the cytoplasm. This, in turn, attenuates the activation of critical downstream oncogenic signaling pathways.

Disruption of Ras and Rho Signaling

The primary consequence of ICMT inhibition is the disruption of the Ras signaling cascade. By preventing the final methylation step, Ras proteins are unable to efficiently anchor to the plasma membrane, a prerequisite for their interaction with downstream effectors such as Raf, MEK, and ERK. This leads to a dampening of the MAPK/ERK pathway, which is a central driver of cell proliferation.

Furthermore, ICMT inhibition also affects other prenylated proteins, including members of the Rho GTPase family. Disruption of Rho signaling can impact the actin cytoskeleton, leading to reduced cell motility and invasion, key hallmarks of metastatic cancer.

Caption: Signaling pathway disruption by this compound.

Quantitative Data on this compound and Related Compounds

The primary quantitative data available for this compound is its in vitro inhibitory potency against the ICMT enzyme. The table below summarizes the half-maximal inhibitory concentration (IC50) of this compound and other selected inhibitors from the same chemical series, as reported by Judd WR, et al. in 2011.

| Compound ID | Trivial Name | ICMT IC50 (μM) |

| 52 | This compound | 0.38 [1] |

| 48 | Icmt-IN-11 | 0.031[2] |

| 24 | Icmt-IN-45 | 0.132[3] |

| 68 | Icmt-IN-31 | 0.0038[4] |

Data sourced from Judd WR, et al. J Med Chem. 2011 Jul 28;54(14):5031-47.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature. Below is a summary of the likely methodologies used based on standard practices in the field.

In Vitro ICMT Inhibition Assay

A biochemical assay is employed to determine the in vitro potency of compounds against purified ICMT enzyme.

Caption: Workflow for in vitro ICMT inhibition assay.

Protocol Summary:

-

Reagent Preparation: Recombinant human ICMT enzyme is purified. A farnesylated peptide or protein substrate is prepared. Radiolabeled S-adenosyl methionine ([³H]-SAM) serves as the methyl donor. This compound is dissolved and serially diluted.

-

Reaction Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system with [³H]-SAM at 37°C.

-

Reaction Quenching: The reaction is stopped, typically by the addition of acid.

-

Measurement of Methylation: The amount of radiolabeled methyl group transferred to the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

To assess the anti-proliferative effects of this compound on cancer cells, a standard cell viability assay such as the MTT or CellTiter-Glo assay is typically used.

Protocol Summary:

-

Cell Seeding: Cancer cell lines of interest (e.g., those with known Ras mutations) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated.

Preclinical Therapeutic Potential

Further preclinical development would require assessing the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in animal models of cancer, such as xenograft studies using human cancer cell lines.

Caption: Logical progression for preclinical development.

Conclusion and Future Directions

This compound is a potent inhibitor of ICMT with demonstrated in vitro activity. The disruption of the final step in Ras processing presents a compelling therapeutic strategy for the treatment of Ras-driven cancers. The data presented in this guide, primarily from the foundational study by Judd et al., provides a strong rationale for the continued investigation of this compound and its analogs.

Future research should focus on obtaining detailed in-vivo efficacy and toxicity data for this compound. Elucidating its pharmacokinetic profile and assessing its anti-tumor activity in relevant animal models will be critical next steps in determining its true therapeutic potential and advancing it towards clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. Further independent research and verification are recommended.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Journal of Medicinal Chemistry - Wikipedia [en.wikipedia.org]

Structural Analysis of Icmt-IN-17 Binding to Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the CAAX processing pathway, ICMT plays a pivotal role in the proper localization and function of these signaling proteins. Dysregulation of ICMT activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. Icmt-IN-17 has emerged as a potent inhibitor of ICMT. This technical guide provides an in-depth analysis of the binding of this compound to ICMT, including a review of its structural basis, quantitative binding data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

Introduction to ICMT and this compound

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-terminal isoprenylcysteine of proteins that have undergone farnesylation or geranylgeranylation. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating membrane association and proper protein-protein interactions. The substrates of ICMT include the Ras, Rho, and Rab families of small GTPases, which are central regulators of cell growth, differentiation, and survival.

This compound is a small molecule inhibitor of ICMT. Its inhibitory activity disrupts the function of ICMT, leading to the accumulation of unmethylated substrate proteins and subsequent downstream effects on signaling pathways.

Quantitative Analysis of ICMT Inhibitors

The potency of this compound and other known ICMT inhibitors has been characterized by their half-maximal inhibitory concentration (IC50) values. This data is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.

| Inhibitor | IC50 (µM) | Reference |

| This compound | 0.38 | [1] |

| Icmt-IN-1 | 0.0013 | [2] |

| Icmt-IN-50 | 0.31 | [3] |

| Cysmethynil | 2.4 (Ki) | [4] |

| Analogue 75 | 0.0013 | [5] |

Structural Basis of this compound Binding to ICMT

A definitive co-crystal structure of this compound bound to ICMT is not publicly available. However, based on the crystal structure of a eukaryotic ICMT (PDB ID: 5V7P) and the chemical structure of this compound, a molecular docking model can be proposed to elucidate the potential binding interactions.[6]

3.1. ICMT Structure

The crystal structure of Tribolium castaneum ICMT reveals an integral membrane protein with eight transmembrane helices. The active site is located within the transmembrane domain, accessible from the lipid bilayer, with a binding pocket for the isoprenyl tail of the substrate and a separate binding site for the SAM cofactor.

3.2. Molecular Docking of this compound (Hypothetical Model)

Due to the absence of a co-crystal structure, the following is a hypothetical description of a molecular docking study.

A molecular docking simulation would be performed using the structure of ICMT (5V7P) as the receptor and the 3D structure of this compound as the ligand. The docking protocol would involve preparing the protein by adding hydrogen atoms and assigning charges, and generating a conformational library for the flexible this compound molecule. The docking algorithm would then explore possible binding poses of this compound within the active site of ICMT, scoring them based on predicted binding affinity.

The predicted binding mode would likely show this compound occupying the isoprenylcysteine binding pocket, forming hydrophobic interactions with nonpolar residues lining the cavity. Specific hydrogen bonds or other polar interactions with key active site residues would also be anticipated, contributing to the inhibitor's potency. This model would provide valuable insights into the structure-activity relationship of this compound and guide the design of new, more potent inhibitors.

Experimental Protocols

4.1. In Vitro ICMT Inhibition Assay (Radioactive Filter Binding Assay)

This protocol is adapted from established methods for measuring ICMT activity and can be used to determine the IC50 of inhibitors like this compound.[7][8]

Materials:

-

Purified recombinant human ICMT

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound or other test compounds

-

Assay buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl₂

-

Stop solution: 1 M HCl in ethanol

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, purified ICMT, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of AFC and [³H]-SAM to a final concentration of 10 µM and 1 µM, respectively.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto glass fiber filters.

-

Wash the filters with ethanol to remove unincorporated [³H]-SAM.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the amount of incorporated [³H]-methyl-AFC by liquid scintillation counting.

-